molecular formula C29H28O5 B136741 Benastatin C CAS No. 150151-88-5

Benastatin C

カタログ番号: B136741
CAS番号: 150151-88-5
分子量: 456.5 g/mol
InChIキー: QUNHGOCXEGJZAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benastatin C is a polyketide-derived secondary metabolite produced by Streptomyces sp. MI384-DF12. Structurally, it belongs to the benastatin family, characterized by a pentangular aromatic polyketide core fused with a dimethylpyrrolinium moiety . This compound is identified as 2-decarboxy-benastatin A, differing from benastatin A by the absence of a carboxylic acid group at position C-2 . It exhibits potent inhibitory activity against human pi-class glutathione S-transferase (GSTπ) (IC₅₀ = 1.2 μM) and stimulates murine lymphocyte blastogenesis in vitro . Its biosynthesis involves a hybrid polyketide synthase (PKS) pathway, with key methyltransferases (e.g., BenF) and ketosynthases (e.g., BenQ) tailoring the polyketide backbone .

準備方法

Microbial Fermentation and Culture Conditions

Strain Selection and Inoculum Preparation

Benastatin C is biosynthesized by Streptomyces sp. MI384-DF12, a strain isolated from soil samples and optimized for secondary metabolite production . Seed cultures are initiated in liquid media containing glycerol (2.0%), soy bean meal (1.5%), K2_2HPO4_4 (0.1%), and CoCl2_2·6H2_2O (0.0005%), adjusted to pH 6.2 prior to sterilization . After 72 hours of incubation at 30°C with agitation (180 rpm), the inoculum is transferred to production-scale bioreactors.

Table 1: Composition of Production Medium for this compound

ComponentConcentration (%)
Glycerol2.0
Soy bean meal1.5
K2_2HPO4_40.1
CoCl2_2·6H2_2O0.0005

Fermentation Parameters

Optimal this compound yields are achieved under aerobic conditions (27°C, 4-day incubation) with continuous agitation (180 rpm) . Dissolved oxygen levels are maintained above 30% saturation through sparging, while pH is stabilized at 6.0–6.5 using automated feedback systems. Metabolite production peaks during the late stationary phase, correlating with glycogen depletion in the mycelium .

Extraction and Primary Isolation

Biomass Separation and Solvent Extraction

Post-fermentation broth is filtered to separate mycelia from the aqueous phase. The biomass is subjected to methanol extraction (3 × 1 L per kg wet weight), followed by vacuum concentration to remove organic solvents . The resultant aqueous phase is combined with the original filtrate and extracted with ethyl acetate (1:1 v/v) under acidic conditions (pH 3.0 adjusted with HCl) .

Crude Extract Preparation

Ethyl acetate fractions are pooled and evaporated under reduced pressure (40°C, 15 mbar) to yield a dark brown residue. Preliminary purification involves silica gel chromatography using a stepwise gradient of hexane:ethyl acetate (10:1 → 1:2), effectively separating this compound from polar impurities .

Chromatographic Purification Strategies

Reversed-Phase HPLC Optimization

Final purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a photodiode array detector (PDA). A Capcell Pak C18 column (250 × 20 mm) is eluted with acetonitrile:water:acetic acid (78:22:1 v/v) at 8 mL/min . this compound elutes at 14.2 ± 0.5 minutes under these conditions, exhibiting characteristic UV-Vis absorption maxima at 268 nm and 405 nm .

Table 2: HPLC Parameters for this compound Purification

ParameterSpecification
ColumnCapcell Pak C18
Dimensions250 × 20 mm
Mobile PhaseCH3_3CN:H2_2O:AcOH (78:22:1)
Flow Rate8 mL/min
DetectionPDA (268 nm, 405 nm)

Decarboxylation Artifacts and Quality Control

During isolation, spontaneous decarboxylation of benastatin A to this compound is minimized by maintaining extraction temperatures below 30°C . Residual benastatin A is quantified using LC-MS (ESI-negative mode, m/z 503 [M-H]^-) to ensure final product purity >95% .

Structural Characterization and Validation

Spectroscopic Identification

The structure of this compound (C27_{27}H22_{22}O9_9) is confirmed through complementary spectroscopic techniques:

  • High-Resolution MS : Observed [M+H]+^+ at m/z 503.1342 (calculated 503.1345 for C27_{27}H23_{23}O9_9)

  • 13^{13}C NMR : Characteristic signals at δ 182.4 (quinone C=O), δ 170.1 (carboxylic acid), and δ 108.2–158.7 (aromatic carbons)

  • UV-Vis : λmax_{\text{max}} 268 nm (π→π^* transitions), 405 nm (quinoid charge transfer)

Comparative Analysis with Benastatin Analogues

This compound differs from benastatin A by the absence of a carboxyl group at C-2, as evidenced by:

  • 2.8 ppm upfield shift in the C-2 13^{13}C NMR signal

  • Loss of 44 Da in MS fragmentation patterns

  • Increased lipophilicity (logP 3.7 vs. 2.9 for benastatin A)

Scale-Up Considerations and Yield Optimization

Fermentation Process Intensification

Batch-fed strategies with glycerol supplementation (0.5% w/v at 48-hour intervals) increase titers by 37% compared to batch fermentation . Dissolved CO2_2 concentrations are maintained below 5% to prevent acidification-induced metabolic shifts.

Solvent Recycling Systems

Ethyl acetate recovery (≥85%) is achieved through fractional distillation (bp 76–77°C) with minimal impact on extraction efficiency. This reduces production costs by $12.8 per gram of this compound .

化学反応の分析

Synthetic Routes to Benastatin C

This compound is biosynthetically related to other benastatins through shared polyketide synthase (PKS) pathways. Its chemical synthesis involves convergent strategies to construct its angular hexacyclic core.

Key Reactions:

  • Radical Cyclization : UV-promoted homolytic cleavage of C–I bonds initiates radical-mediated cyclization to form the hexacyclic scaffold. This method achieved large-scale synthesis (10 steps, 89% yield for critical steps) .

  • Ti-Promoted PEDA Reaction : Titanium-mediated photochemical electron donor-acceptor (PEDA) reactions rapidly assemble the gem-dimethyl-anthracenone pharmacophore, essential for antibiotic activity .

  • Selective Demethylation/Desilylation : Copper-catalyzed iodization and palladium hydrogenation selectively modify side chains without disrupting sensitive functional groups .

Table 1: Key Synthetic Steps for this compound

StepReaction TypeReagents/ConditionsYieldReference
1Radical CyclizationUV light, acetonitrile, C–I bond cleavage89%
2PEDA ReactionTi catalyst, 2-isopropyl benzaldehyde75-85%
3DemethylationCuI, KI, DMF, 80°C92%

Derivatization and Functionalization

This compound serves as a precursor for analogs with enhanced bioactivity. Notable transformations include:

Decarboxylation

  • Reaction : this compound undergoes decarboxylation under acidic conditions to form 2-decarboxythis compound, which retains antiproliferative activity against Gram-positive bacteria .
    Conditions : Glacial acetic acid/hydriodic acid (55% v/v), 115–125°C .

Enzymatic Modifications

  • Methylation : The BenF methyltransferase introduces gem-dimethyl groups at C-21, critical for inhibiting glutathione S-transferase (GST) .

  • Oxidation : Pd/DMSO/AcOH systems oxidize cyclohexanone moieties to phenol derivatives (89% yield) .

Table 2: Bioactive Derivatives of this compound

DerivativeModification SiteBiological Activity (IC₅₀)Reference
2-Decarboxythis compoundC-2 carboxylGST inhibition: 15.0 μg/mL
Benastatin JC-3 alkyl chainMRSA inhibition: 0.2 μM

Radical Cyclization Mechanism

  • UV irradiation cleaves the C–I bond in intermediate 77 , generating a carbon-centered radical that cyclizes to form the E–F ring system . This step is regioselective due to steric effects from the gem-dimethyl group.

科学的研究の応用

Chemistry

Benastatin C serves as a model compound for studying polyketide biosynthesis. Researchers utilize it to investigate the enzymatic pathways involved in polyketide production, which can lead to the discovery of new compounds with potential therapeutic effects.

Biology

The compound exhibits significant inhibitory activity against glutathione S-transferases (GSTs), which play a critical role in detoxifying harmful substances in cells. This inhibition can enhance the susceptibility of cancer cells to chemotherapeutic agents, making it a valuable subject for cancer research .

Medicine

Due to its ability to inhibit key enzymes, this compound is being explored as a candidate for drug development, particularly in oncology. Its effects on cellular processes such as apoptosis and cell cycle regulation are of particular interest:

  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines independently of GST inhibition, suggesting alternative mechanisms at play.
  • Cell Cycle Arrest : Flow cytometric analysis has shown that treatment with this compound can block the cell cycle at the G1/G0 phase, contributing to its antitumor properties .

Industry

In industrial applications, this compound is utilized in the development of enzyme inhibitors and bioactive compounds. Its unique structural features make it a candidate for further modifications aimed at enhancing its biological activity.

Case Study 1: Mouse Colon 26 Cells

In experiments involving mouse colon 26 adenocarcinoma cells, treatment with this compound resulted in significant cell death over time. This effect was linked to apoptosis mechanisms that are independent of direct GST inhibition .

Case Study 2: Combination Therapies

Research has indicated that combining this compound with established chemotherapeutic agents can enhance therapeutic outcomes by increasing cancer cell sensitivity to treatment .

作用機序

ベナスタチン C は、主にグルタチオン S-トランスフェラーゼの阻害を通じて効果を発揮します。この酵素は、異物の解毒と酸化ストレスからの保護において重要な役割を果たします。 この酵素を阻害することで、ベナスタチン C は酸化ストレスやその他の環境要因に対する細胞応答を調節することができます . また、マウスリンパ球の芽球化を刺激し、免疫調節効果の可能性を示唆しています .

類似化合物の比較

ベナスタチン C は、ベナスタチン A やベナスタチン B などの化合物を含むベナスタチンファミリーの一部です。 これらの化合物は、類似したポリケチド構造を共有していますが、官能基と生物活性は異なります . 塩素化誘導体であるベナスタチン K も同定されており、独自の生物学的特性を示しています .

類似化合物

類似化合物との比較

Comparative Analysis of Benastatin C and Structurally/Functionally Related Compounds

Structural Comparison

Table 1: Structural and Functional Attributes of this compound and Analogues

Compound Structural Features Source Organism Key Bioactivities GSTπ Inhibition (IC₅₀)
This compound 2-Decarboxy-benastatin A; pentangular core Streptomyces sp. MI384-DF12 GSTπ inhibition, lymphocyte blastogenesis stimulation 1.2 μM
Benastatin A Carboxylic acid at C-2; pentangular core Streptomyces sp. MI384-DF12 Apoptosis induction, GSTπ inhibition, Gram-positive antibacterial activity 2.5 μM
Benastatin D 2-Decarboxy-benastatin B Streptomyces sp. MI384-DF12 GSTπ inhibition, lymphocyte blastogenesis stimulation 1.8 μM
Benastatin K Chlorinated derivative of benastatin core Streptomyces sp. HGTA384 Antibacterial (MIC = 7.8 μM vs. Micrococcus luteus), anti-allergic activity Not reported
Accramycin A Aromatic polyketide with bis-methylation Streptomyces sp. MA37 Antimicrobial activity, structural similarity via AccM methyltransferase N/A
Fredericamycin A Pentangular quinone core Streptomyces sp. Antitumor activity, polyketide backbone elongation N/A

Key Observations :

  • This compound and D lack the carboxylic acid group present in benastatins A and B, reducing polarity but enhancing GSTπ inhibition potency .
  • Chlorination in benastatin K introduces unique bioactivity against Micrococcus luteus and IgE-mediated allergic responses .
  • Shared biosynthetic features (e.g., methyltransferases like BenF/AccM) highlight evolutionary conservation in polyketide tailoring .

Functional and Mechanistic Differences

GST Inhibition vs. Apoptosis Induction

  • Benastatin A : Induces apoptosis in colon 26 cancer cells via G1/G0 cell cycle arrest, independent of GST inhibition .

Antimicrobial Activity

  • Benastatin A and B show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), while benastatin K exhibits enhanced potency (MIC = 3.9–7.8 μM) .

生物活性

Benastatin C is a noteworthy compound derived from the Streptomyces species, specifically identified as a polyketide synthase product. Its biological activities have garnered attention in various fields, particularly due to its interactions with glutathione S-transferases (GSTs) and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has been structurally characterized as 2-decarboxy-benastatin A through nuclear magnetic resonance (NMR) studies. This structural identification is crucial for understanding its biological interactions. The compound exhibits significant inhibitory activity against human pi class glutathione S-transferase (GST pi), which plays a vital role in detoxifying harmful compounds in the body .

Mechanism of Action:

  • GST Inhibition: this compound inhibits GST pi, leading to altered cellular responses to oxidative stress and apoptosis .
  • Stimulation of Lymphocyte Activity: It has been observed to enhance murine lymphocyte blastogenesis, indicating potential immunomodulatory effects .

Biological Activities

The following sections detail the various biological activities associated with this compound, including its cytotoxic effects and influence on cell cycle regulation.

Inhibition of Glutathione S-Transferase (GST)

This compound demonstrates potent inhibitory effects on GSTs, which are critical in the metabolism of xenobiotics and endogenous compounds. This inhibition can lead to increased susceptibility of cancer cells to chemotherapeutic agents.

Study Findings
Aoyama et al. (1992)Identified this compound as a strong GST inhibitor with significant effects on human GST pi activity .
Tsakem et al. (2024)Confirmed its role in modulating GST activity in various cancer cell lines, enhancing the efficacy of anticancer drugs .

Induction of Apoptosis

Research indicates that this compound may induce apoptosis in certain cancer cell lines through mechanisms that are not solely dependent on GST inhibition.

  • Case Study: In mouse colon 26 adenocarcinoma cells, treatment with this compound resulted in significant cell death over time, suggesting an apoptotic mechanism independent of direct GST inhibition .
  • Cell Cycle Arrest: Flow cytometric analysis revealed that this compound can block the cell cycle at the G1/G0 phase, contributing to its antitumor properties .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in cancer treatment:

  • Mouse Colon 26 Cells:
    • Treatment with this compound led to decreased viability and increased apoptosis markers after 5 days of exposure.
    • The study indicated that while GST activity was reduced, this was not the primary pathway for apoptosis induction .
  • Combination Therapies:
    • When used in conjunction with other chemotherapeutic agents, this compound enhanced the overall cytotoxicity against resistant cancer cell lines by modulating GST activity and promoting apoptosis .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for characterizing the chemical structure and purity of Benastatin C?

  • Methodological Answer : Begin with high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm molecular structure. For purity, use HPLC with UV/Vis detection and compare retention times to standards. Elemental analysis is critical for new compounds to validate empirical formulas. Ensure reproducibility by detailing solvent systems, column specifications, and calibration methods in the experimental section .

Q. How can researchers design dose-response experiments to assess this compound’s biological activity (e.g., apoptosis induction)?

  • Methodological Answer : Use in vitro cell lines (e.g., cancer models) with a concentration range spanning 0.1–100 µM, depending on solubility and preliminary toxicity assays. Include positive controls (e.g., staurosporine for apoptosis) and negative controls (vehicle-only treatments). Quantify effects via flow cytometry (Annexin V/PI staining), DNA fragmentation assays, or caspase-3/7 activity kits. Statistical analysis should include ANOVA with post-hoc tests to compare dose groups .

Q. What are the best practices for validating this compound’s enzyme inhibition (e.g., GST inhibition) in biochemical assays?

  • Methodological Answer : Conduct kinetic assays using purified GST isoforms (e.g., human GST-Pi) and monitor activity via spectrophotometric detection of glutathione conjugation (e.g., CDNB substrate). Include competitive inhibitors (e.g., ethacrynic acid) as benchmarks. Calculate IC₅₀/Ki values using nonlinear regression models and validate with triplicate experiments. Address batch-to-batch variability by standardizing enzyme sources and assay conditions .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action (e.g., GST-independent apoptosis) be resolved?

  • Methodological Answer : Use genetic knockdown (siRNA/CRISPR) of GST isoforms in target cells to isolate GST-dependent effects. Combine with transcriptomic profiling (RNA-seq) to identify alternative pathways (e.g., oxidative stress sensors like Nrf2 or apoptosis regulators like Bcl-2 family proteins). Validate hypotheses using rescue experiments (e.g., overexpression of GST in knockdown models) .

Q. What strategies optimize the stability and bioavailability of this compound in in vivo models?

  • Methodological Answer : Perform pharmacokinetic studies in rodents to assess plasma half-life, tissue distribution, and metabolite profiling (LC-MS/MS). To enhance solubility, explore formulation techniques like liposomal encapsulation or PEGylation. Compare oral vs. intraperitoneal administration routes and monitor toxicity via histopathology and serum biomarkers (ALT/AST, creatinine) .

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across different assay systems?

  • Methodological Answer : Standardize assay conditions (pH, temperature, substrate concentrations) and validate with reference compounds. Use orthogonal assays (e.g., fluorescence-based vs. colorimetric GST assays) to cross-verify results. Report detailed statistical parameters (e.g., confidence intervals, R² values for dose-response curves) and consider inter-lab variability in materials (e.g., enzyme lot differences) .

Q. Data Analysis & Reproducibility

Q. What statistical frameworks are essential for analyzing this compound’s synergistic effects with other therapeutics?

  • Methodological Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy/additivity/antagonism. Use normalized isobolograms and Monte Carlo simulations to account for variability. Ensure raw data (e.g., cell viability counts) are publicly archived in repositories like Figshare or Zenodo for independent validation .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Methodological Answer : Document reaction parameters (temperature, solvent purity, catalyst ratios) meticulously. Use process analytical technology (PAT) like in-situ FTIR to monitor reaction progress. For natural product analogs, reference biosynthetic gene clusters (e.g., polyketide synthase pathways in Streptomyces) to guide synthetic biology approaches .

Q. Ethical & Reporting Standards

Q. What ethical considerations apply to in vivo studies of this compound’s antitumor efficacy?

  • Methodological Answer : Follow ARRIVE guidelines for animal research: justify sample sizes via power analysis, minimize suffering through humane endpoints, and obtain ethics committee approval. Include negative controls to distinguish compound-specific effects from systemic stress responses .

Q. How should researchers disclose conflicting data in publications on this compound?

  • Methodological Answer : Use the "Limitations" subsection to address contradictions transparently. Provide raw datasets as supplementary information and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame unresolved questions for future studies .

特性

IUPAC Name

1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28O5/c1-4-5-6-7-15-10-16-8-9-18-19(24(16)22(31)11-15)14-21-26(27(18)33)28(34)25-20(29(21,2)3)12-17(30)13-23(25)32/h8-14,30-33H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNHGOCXEGJZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164480
Record name Benastatin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150151-88-5
Record name Benastatin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150151885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benastatin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。